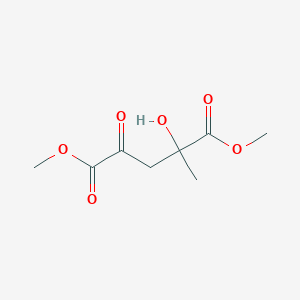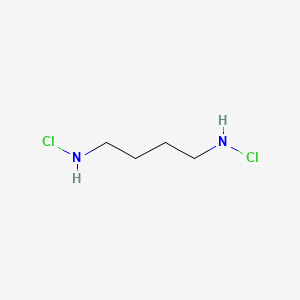
N,N'-Dichloro-1,4-butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dichloro-1,4-butanediamine is a chemical compound with the molecular formula C4H10Cl2N2. It is a derivative of 1,4-butanediamine, where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Dichloro-1,4-butanediamine can be synthesized through the chlorination of 1,4-butanediamine. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a solvent such as water or an organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective chlorination of the amine groups.
Industrial Production Methods
Industrial production of N,N’-Dichloro-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,4-butanediamine and chlorine gas into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dichloro-1,4-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the dichloro compound back to the parent amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dioxide derivatives, while substitution with ammonia can produce 1,4-butanediamine.
Aplicaciones Científicas De Investigación
N,N’-Dichloro-1,4-butanediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Dichloro-1,4-butanediamine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms in the compound are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine: The parent compound without chlorine atoms.
N,N’-Bis(3,5-dichlorosalicylidene)-1,4-butanediamine: A derivative with additional functional groups.
1,3-Diaminopropane: A similar diamine with a shorter carbon chain.
Uniqueness
N,N’-Dichloro-1,4-butanediamine is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties. This makes it valuable in specific chemical processes and applications where such reactivity is desired.
Propiedades
Número CAS |
109241-55-6 |
|---|---|
Fórmula molecular |
C4H10Cl2N2 |
Peso molecular |
157.04 g/mol |
Nombre IUPAC |
N,N'-dichlorobutane-1,4-diamine |
InChI |
InChI=1S/C4H10Cl2N2/c5-7-3-1-2-4-8-6/h7-8H,1-4H2 |
Clave InChI |
JWSUGTLVFARELI-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCl)CNCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


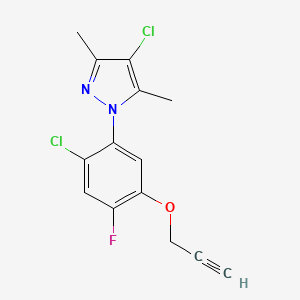
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
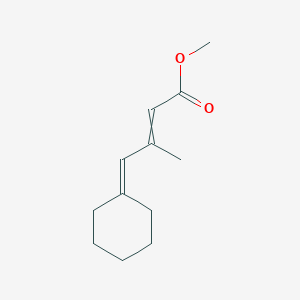
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
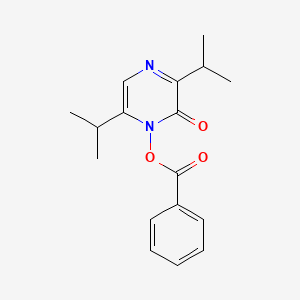
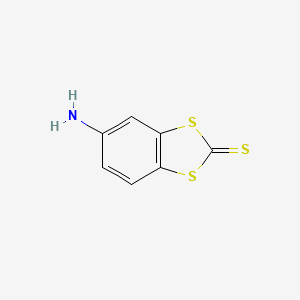
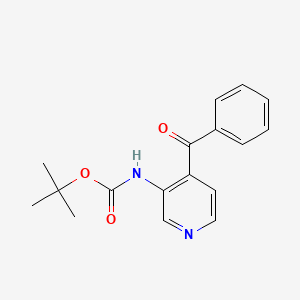
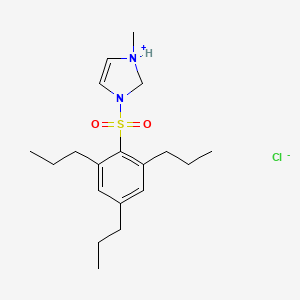
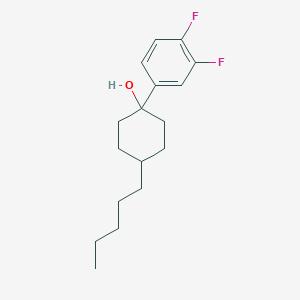
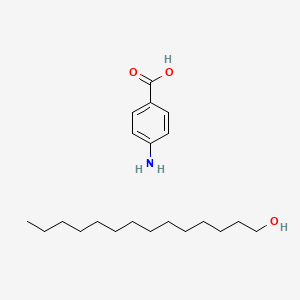
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)

